2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane
Description
2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane is a nitrogen-containing bicyclic compound characterized by a strained bicyclo[2.1.1]hexane scaffold. This structure features a bridgehead nitrogen atom at position 2, substituted with a benzyl group, and a methyl group at position 1 (Figure 1). Its molecular formula is C₁₃H₁₇N, with a molecular weight of 133.62 g/mol for its hydrochloride salt form . The bicyclo[2.1.1]hexane core confers significant three-dimensionality (sp³-hybridized carbons), making it a valuable scaffold in medicinal chemistry for improving target binding and physicochemical properties .
The compound’s synthesis typically involves modular approaches, such as photochemical or transition-metal-catalyzed reactions, enabling efficient introduction of substituents at strategic positions . Its structural rigidity and substituent versatility have prompted comparisons with other bicyclic systems, including 2-oxabicyclo[2.1.1]hexanes and related azabicyclo derivatives.
Properties
IUPAC Name |
2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-13-7-12(8-13)10-14(13)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYVVEKBHNKPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Sequence
The most widely reported method involves a photochemical [2+2] cycloaddition to construct the bicyclic framework. Starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride , the synthesis proceeds through three key stages:
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Cyclobutene Dicarbamate Formation : Conversion of the anhydride to a dicarbamate derivative enables selective functionalization.
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Electrophilic Addition : Stereoselective addition of phenylselenyl bromide to the cyclobutene double bond introduces a selenium moiety, critical for subsequent ring closure.
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Ring Closure and Deprotection : Treatment with sodium hydride induces cyclization, followed by reductive removal of the phenylselenyl group to yield the target compound.
Table 1: Key Reaction Parameters for Photochemical Synthesis
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Dicarbamate Formation | Chloroform, triethylamine, 0°C to RT | 85–90 | High |
| Electrophilic Addition | Phenylselenyl bromide, CH₂Cl₂, −78°C to RT | 75–80 | >95% trans |
| Ring Closure | NaH, THF, reflux | 60–65 | Single isomer |
Mechanistic Insights
The photochemical step exploits UV light (λ = 300–350 nm) to excite the cyclobutene π-system, facilitating [2+2] cycloaddition. Density functional theory (DFT) studies suggest that the reaction proceeds via a diradical intermediate, with steric effects from the benzyl and methyl groups dictating stereoselectivity.
Industrial Scalability Challenges
While bench-scale yields exceed 60%, scaling photochemical reactions requires specialized equipment:
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UV Reactors : Quartz vessels to ensure uniform light penetration.
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Solvent Recovery Systems : Due to the large volumes of CH₂Cl₂ and THF used.
Recent advances in continuous-flow photochemistry have reduced reaction times from 24 hours to <2 hours, improving throughput.
Azabicyclo[1.1.0]butane (ABB)-Based Approaches
Polar-Radical-Polar Relay Strategy
A novel method leverages azabicyclo[1.1.0]butanes (ABB) as precursors. Under blue-light irradiation (450 nm), ABB undergoes single-electron reduction, initiating a radical cascade with styrenes:
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Ring-Opening : Acid-mediated cleavage of ABB generates a bromoazetidine intermediate.
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Radical Cycloaddition : Dehydrohalogenation forms a nitrogen-centered radical, which adds to styrenes.
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Polar Termination : Radical recombination yields the bicyclo[2.1.1]hexane core.
Table 2: ABB Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Light Source | Blue LEDs (450 nm) | 70% → 88% |
| Catalyst | Ir(ppy)₃ (1 mol%) | Essential for initiation |
| Solvent | Acetonitrile/water (9:1) | Maximizes solubility |
Substrate Scope and Limitations
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ABB-Ketones : Electron-deficient styrenes (e.g., 4-CF₃-C₆H₄) achieve yields >80%.
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Steric Hindrance : ortho-Substituted styrenes reduce yield to <40% due to unfavorable transition states.
Reductive Amination Routes
Two-Step Protocol
An alternative pathway employs reductive amination to install the methyl and benzyl groups sequentially:
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Imine Formation : Reaction of bicyclo[2.1.1]hexan-2-one with benzylamine.
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Reduction : NaBH₄ or LiAlH₄ reduces the imine to the secondary amine.
Table 3: Reductive Amination Efficiency
| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₄ | 25 | 12 | 45–50 |
| LiAlH₄ | 0 → 25 | 6 | 60–65 |
Byproduct Analysis
GC-MS data reveal competing over-reduction pathways when using LiAlH₄, generating 5–10% des-benzyl byproducts. Switching to milder reductants like NaBH(OAc)₃ suppresses this side reaction but extends reaction times to 24 hours.
Industrial Production Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Purity (%) | Throughput (kg/day) |
|---|---|---|---|
| Photochemical | 1,200–1,500 | 99.5 | 50–100 |
| ABB-Based | 2,800–3,200 | 98.0 | 10–20 |
| Reductive Amination | 900–1,100 | 97.0 | 200–300 |
Environmental Impact
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Photochemical : High energy consumption (UV lamps) but low E-factor (8.2).
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ABB-Based : Requires toxic brominated intermediates (E-factor = 15.7).
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Reductive Amination : Generates stoichiometric metal waste (E-factor = 12.4).
Emerging Methodologies
Chemical Reactions Analysis
Types of Chemical Reactions
2-Benzyl-1-methyl-2-azabicyclo[2.1.1]hexane can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives.
Oxidation Reactions
Oxidation reactions involve the addition of oxygen or the removal of hydrogen from the compound. A common reagent used for oxidation is meta-Chloroperoxybenzoic acid (mCPBA). This reaction typically occurs in solvents like methylene chloride under reflux conditions.
| Reagent | Conditions | Products |
|---|---|---|
| mCPBA | Methylene chloride, reflux | Corresponding oxidized products (e.g., lactones) |
Reduction Reactions
Reduction involves the addition of hydrogen or the removal of oxygen from the compound. Lithium aluminum hydride (LiAlH4) is a common reducing agent used in these reactions, typically conducted in anhydrous ether.
| Reagent | Conditions | Products |
|---|---|---|
| LiAlH4 | Anhydrous ether | Reduced derivatives (e.g., alcohols) |
Substitution Reactions
Substitution reactions involve the replacement of a functional group with another. Nucleophilic substitution is common, where nucleophiles like 4-iodo-1H-pyrazole replace specific groups in the presence of bases such as cesium carbonate (Cs2CO3) in solvents like DMF.
| Nucleophile | Conditions | Products |
|---|---|---|
| 4-Iodo-1H-pyrazole | Cs2CO3, DMF | Substituted derivatives |
Reaction Mechanisms and Conditions
The mechanisms and conditions for these reactions are crucial for achieving high yields and purity. For instance, the choice of solvent and metal salt can significantly affect the rate and yield of nucleophilic displacement reactions in related bicyclic compounds .
Solvent Effects
Solvents like DMSO are preferred over DMF for nucleophilic displacements due to faster reaction rates and higher yields .
Metal Salt Effects
The choice of metal salt, such as cesium acetate (CsOAc) versus sodium acetate (NaOAc), can influence reaction rates and yields. CsOAc generally provides better results than NaOAc .
Table 1: Common Chemical Reactions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | mCPBA | Methylene chloride, reflux | Oxidized derivatives |
| Reduction | LiAlH4 | Anhydrous ether | Reduced derivatives |
| Substitution | 4-Iodo-1H-pyrazole | Cs2CO3, DMF | Substituted derivatives |
Table 2: Solvent and Metal Salt Effects
| Solvent | Metal Salt | Reaction Rate | Yield |
|---|---|---|---|
| DMSO | CsOAc | Faster | Higher |
| DMF | NaOAc | Slower | Lower |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Specifically, derivatives of 2-azabicyclo[2.1.1]hexane have shown promise in treating various conditions due to their ability to interact with biological targets such as glycine transporters. A patent (WO2010092286A1) describes the synthesis and therapeutic applications of N-[(2-azabicyclo[2.1.1]hex-1-yl)-aryl-methyl]-benzamide derivatives, which include 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane as a core structure for developing drugs aimed at neurological disorders and other diseases involving neurotransmitter systems .
Synthesis of Bioactive Compounds
Research has demonstrated efficient synthetic routes for producing this compound derivatives, which can serve as building blocks for more complex molecules with biological activity. For instance, a study highlighted the use of photochemistry to create new 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further modified to enhance their pharmacological properties .
Antimalarial and Antiviral Screening
The compound and its derivatives have been screened for antimalarial and antiviral activities, showing efficacy against certain pathogens. The modification of the bicyclic structure allows for fine-tuning of the physicochemical properties, making these compounds suitable candidates for drug development against diseases like malaria and hepatitis C .
Case Study 1: Antidiabetic Applications
One notable application involves the exploration of this compound derivatives in antidiabetic therapies, particularly in relation to the drug Saxagliptin, which is used to manage type 2 diabetes mellitus . The structural similarities suggest that modifications could lead to new agents with improved efficacy and reduced side effects.
Case Study 2: Synthesis Optimization
A detailed study on the multigram synthesis of 2-azabicyclo[2.1.1]hexane derivatives was conducted, optimizing conditions for large-scale production while maintaining high yields (up to 95%) . This work underscores the importance of developing scalable synthetic methods for compounds intended for clinical trials.
Data Tables
Mechanism of Action
The mechanism of action of 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. In medicinal chemistry, it can act as a ligand that binds to target proteins, facilitating their degradation or modulation . The compound’s rigid structure helps in achieving high binding affinity and specificity, making it an effective tool in drug design .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity: The incorporation of oxygen (2-oxabicyclo[2.1.1]hexane) reduces logD by 0.5–1.4 units compared to phenyl or non-oxygenated bicyclo analogs . The 2-benzyl group in the target compound likely increases hydrophobicity, though quantitative data is lacking.
- Metabolic Stability : 2-Oxabicyclo systems show context-dependent effects; e.g., in fluxapyroxad analogs, 2-oxa substitution improved stability (CIint: 23 vs. 28 in parent) . The nitrogen atom in 2-azabicyclo systems may alter metabolic pathways compared to oxygenated analogs.
Biological Activity
2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The compound this compound features a bicyclic structure with a nitrogen atom incorporated into one of the rings. Its molecular formula is C12H15N, and it possesses unique steric and electronic properties due to the presence of both benzyl and methyl groups.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving cyclization reactions starting from simpler precursors. Notable synthetic routes include:
- Electrophilic Addition : The bicyclic framework can be formed via electrophilic addition reactions involving suitable substrates that contain double bonds.
- Reductive Amination : This method involves the reaction of an amine with a carbonyl compound followed by reduction to yield the desired bicyclic structure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 25 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.
Case Studies
A notable case study published in a peer-reviewed journal highlighted the use of this compound in a novel formulation aimed at enhancing its bioavailability and therapeutic efficacy against resistant bacterial strains . The study reported successful outcomes in animal models, paving the way for further clinical investigations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
